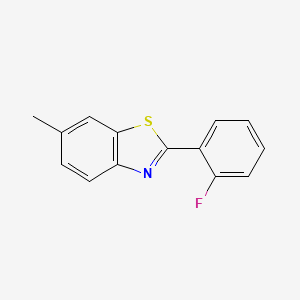
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Purine Derivatives
The synthesis of purine derivatives often involves complex chemical reactions aimed at introducing various functional groups to the purine ring, enhancing its potential for biological activity. For instance, derivatives of purine, such as 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, have been synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects, as well as adrenergic receptor affinity (Chłoń-Rzepa et al., 2004). These studies highlight the therapeutic potential of purine derivatives in cardiovascular disease treatment.
Potential Applications in Medicinal Chemistry
Purine derivatives have been extensively studied for their therapeutic potential in various areas of medicinal chemistry. For example, novel purine derivatives have shown promising antidepressant properties in preclinical studies, indicating their potential application in treating mood disorders (Khaliullin et al., 2018). Additionally, purine-based compounds have been explored for their urease inhibition properties, which could have applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).
Role in Biological Research
Beyond therapeutic applications, purine derivatives also play a crucial role in biological research, serving as tools for studying various biological pathways and mechanisms. For instance, pyrido[2,1-f]purine-2,4-dione derivatives have been identified as highly potent antagonists for the human A(3) adenosine receptor, providing valuable insights into the modulation of adenosine receptor activity and its implications in diseases (Priego et al., 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with 2-(pyridin-3-ylmethylene)hydrazine to form the final product.", "Starting Materials": [ "3-ethylphenol", "2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone", "sodium hydroxide", "3-chloropropane-1,2-diol", "pyridine-3-carbaldehyde", "hydrazine hydrate", "acetic acid", "sodium acetate", "sodium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Dissolve 3-ethylphenol in sodium hydroxide solution and add 2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone.", "b. Heat the mixture at 80°C for 24 hours.", "c. Cool the mixture and extract the product with chloroform.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 2: Synthesis of 2-(pyridin-3-ylmethylene)hydrazine", "a. Dissolve pyridine-3-carbaldehyde and hydrazine hydrate in acetic acid.", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve the two intermediates in dimethylformamide.", "b. Add sodium acetate and sodium carbonate to the solution.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and extract the product with chloroform.", "e. Wash the organic layer with water and dry over sodium sulfate.", "f. Concentrate the solution to obtain the final product." ] } | |
CAS RN |
900013-34-5 |
Molecular Formula |
C23H25N7O4 |
Molecular Weight |
463.498 |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-6-4-8-18(10-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-5-9-24-11-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
InChI Key |
JVOPHGXSSLOAMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)NC3=O)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



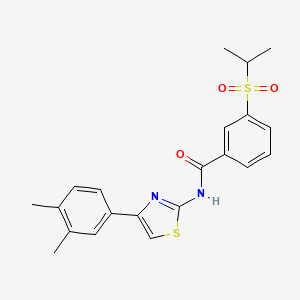
![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)
![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)
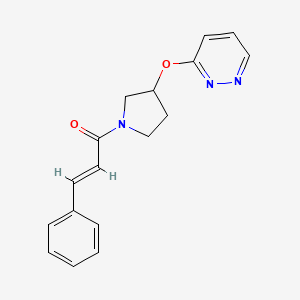
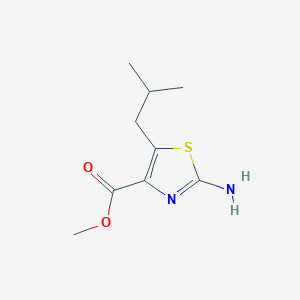
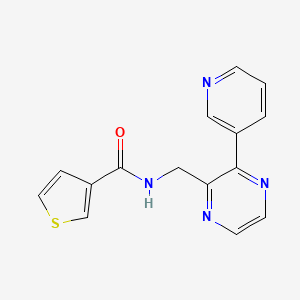

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
